molecular formula C15H16N4O2S B6080621 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide

Cat. No. B6080621
M. Wt: 316.4 g/mol
InChI Key: UWXVSDGYBQUQAY-LZYBPNLTSA-N
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide, also known as PTIO, is a compound that has been widely used in scientific research due to its unique properties. PTIO is a nitric oxide (NO) scavenger that reacts with NO to form a stable nitroxide radical.

Mechanism of Action

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide reacts with NO to form a stable nitroxide radical, which effectively removes NO from the system. This reaction is reversible, and 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide can release NO under certain conditions. The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide has been extensively studied, and it is believed to act as a competitive inhibitor of NO.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide can inhibit NO-mediated platelet aggregation, reduce oxidative stress, and modulate the activity of several enzymes. In vivo studies have shown that 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide can reduce blood pressure, improve insulin sensitivity, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high affinity for NO and can effectively scavenge it from biological systems. However, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide also has some limitations. It can react with other reactive oxygen species, such as superoxide, which can complicate its use in certain experiments. Additionally, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide can have off-target effects, which can confound the interpretation of results.

Future Directions

There are several future directions for the use of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide in scientific research. One area of interest is the role of NO in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide has been shown to reduce oxidative stress and improve cognitive function in animal models of these diseases. Another area of interest is the use of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide as a therapeutic agent for cancer. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy. Finally, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide may have applications in the field of regenerative medicine, as it has been shown to enhance the differentiation of stem cells into specific cell types.
Conclusion:
In conclusion, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide is a compound that has been widely used in scientific research due to its ability to scavenge NO. It has a simple synthesis method and has been shown to have a variety of biochemical and physiological effects. While 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide has some limitations, it has several advantages for lab experiments. There are several future directions for the use of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide in scientific research, including the study of its role in neurodegenerative diseases, cancer, and regenerative medicine.

Synthesis Methods

The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide involves the reaction of 4-hydroxybenzaldehyde with acetoacetate hydrazide in the presence of a catalyst. The resulting product is then reacted with 4,6-dimethyl-2-thiopyrimidine to form 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide. The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide has been widely used in scientific research due to its ability to scavenge NO. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide has been used to study the role of NO in various physiological and pathological conditions, including hypertension, diabetes, and cancer.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-7-11(2)18-15(17-10)22-9-14(21)19-16-8-12-3-5-13(20)6-4-12/h3-8,20H,9H2,1-2H3,(H,19,21)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXVSDGYBQUQAY-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N'-(4-hydroxybenzylidene)acetohydrazide

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